molecular formula C12H10N2O3 B12528906 2-Methyl-N-nitroso-N-phenylfuran-3-carboxamide CAS No. 667940-06-9

2-Methyl-N-nitroso-N-phenylfuran-3-carboxamide

Cat. No.: B12528906
CAS No.: 667940-06-9
M. Wt: 230.22 g/mol
InChI Key: DBDWTRFXVMKBQH-UHFFFAOYSA-N
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Description

2-Methyl-N-nitroso-N-phenylfuran-3-carboxamide is an organic compound with the molecular formula C₁₂H₁₀N₂O₃ It is a derivative of furan, a heterocyclic aromatic compound, and contains both nitroso and phenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-nitroso-N-phenylfuran-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with nitrosating agents in the presence of phenylamine. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-nitroso-N-phenylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: The major product is 2-Methyl-N-nitro-N-phenylfuran-3-carboxamide.

    Reduction: The major product is 2-Methyl-N-amino-N-phenylfuran-3-carboxamide.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

2-Methyl-N-nitroso-N-phenylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-N-nitroso-N-phenylfuran-3-carboxamide involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The phenyl group may also contribute to the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-nitroso-N-phenylfuran-3-carboxamide: Similar compounds include other furan derivatives with nitroso and phenyl groups, such as 2-Methyl-N-nitroso-N-phenylfuran-2-carboxamide and 2-Methyl-N-nitroso-N-phenylfuran-4-carboxamide.

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring, which can influence its chemical reactivity and biological activity. The position of the nitroso and phenyl groups can affect the compound’s electronic properties and its interactions with other molecules.

Properties

CAS No.

667940-06-9

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-methyl-N-nitroso-N-phenylfuran-3-carboxamide

InChI

InChI=1S/C12H10N2O3/c1-9-11(7-8-17-9)12(15)14(13-16)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

DBDWTRFXVMKBQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)N(C2=CC=CC=C2)N=O

Origin of Product

United States

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